molecular formula C11H8N2 B2593209 2-(Isoquinolin-4-YL)acetonitrile CAS No. 111164-76-2

2-(Isoquinolin-4-YL)acetonitrile

Cat. No.: B2593209
CAS No.: 111164-76-2
M. Wt: 168.199
InChI Key: LMMNIHOCYDQQAE-UHFFFAOYSA-N
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Description

2-(Isoquinolin-4-YL)acetonitrile is an organic compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-4-YL)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with nitriles under acidic conditions. Another method includes the use of palladium-catalyzed coupling reactions, where ortho-iodobenzaldehyde derivatives react with terminal acetylenes followed by cyclization .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yields and purity. The use of metal catalysts, such as palladium or copper, is common in these processes. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-4-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .

Scientific Research Applications

2-(Isoquinolin-4-YL)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-4-YL)acetonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some isoquinoline derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. Others may modulate receptor activity by acting as agonists or antagonists .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its aromaticity and biological activity.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological properties.

    Quinoline: A structurally similar compound with a nitrogen atom in a different position.

Uniqueness

2-(Isoquinolin-4-YL)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-isoquinolin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-4,7-8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMNIHOCYDQQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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